1-bromo-3-iodo-5-methoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-iodo-5-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIJHOGYRDWRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-bromo-3-iodo-5-methoxybenzene chemical properties
A Modular Scaffold for Chemoselective Diversity-Oriented Synthesis
Executive Summary
1-Bromo-3-iodo-5-methoxybenzene (CAS: 915412-18-9) represents a premier "linchpin" scaffold in modern medicinal chemistry and materials science. Its structural uniqueness lies in its orthogonal reactivity profile : three distinct functional groups (iodide, bromide, and methoxy) arranged in a meta-substitution pattern. This arrangement allows researchers to sequentially functionalize the benzene ring with high regiocontrol, enabling the rapid synthesis of non-symmetric biaryls, terphenyls, and complex heterocyclic cores found in kinase inhibitors and organic light-emitting diodes (OLEDs).
This guide details the physicochemical properties, synthesis, and validated protocols for exploiting the reactivity hierarchy of this molecule.
Part 1: Structural Analysis & Reactivity Profile
Physicochemical Properties
The molecule acts as a lipophilic, electrophilic core.
| Property | Value | Notes |
| Molecular Formula | C₇H₆BrIO | |
| Molecular Weight | 312.93 g/mol | High halogen content significantly impacts mass balance. |
| Physical State | Solid (Off-white/Pale yellow) | Low melting point solid (approx. 60–70°C predicted). |
| LogP (Predicted) | ~3.6 | Highly lipophilic; requires non-polar solvents (Hexane/EtOAc) for purification. |
| H-Bond Acceptors | 1 (Methoxy oxygen) | Weak acceptor; becomes a donor upon demethylation. |
The Hierarchy of Reactivity (The "Why")
The utility of this scaffold is defined by the bond dissociation energies (BDE) of the carbon-halogen bonds. Palladium (Pd) catalysts undergo oxidative addition into C–I bonds significantly faster than C–Br bonds.
-
Site A (C–I):
. Reacts at Room Temperature (RT).[1] -
Site B (C–Br):
. Requires heat (>60°C) or specialized ligands. -
Site C (C–OMe): Inert to Pd-coupling. Serves as a masked phenol (latent nucleophile).
Figure 1: Orthogonal reactivity hierarchy allowing sequential functionalization.
Part 2: Synthesis & Purification
Synthesis Route: Desymmetrization
The most robust route to 1-bromo-3-iodo-5-methoxybenzene is the lithium-halogen exchange of the commercially available symmetric precursor, 1,3-dibromo-5-methoxybenzene (3,5-dibromoanisole).
Mechanism:
-
Lithiation: n-Butyllithium (n-BuLi) selectively performs a Li-Br exchange at -78°C. The methoxy group directs the lithiation but the bromine exchange is kinetically favored over deprotonation.
-
Quenching: The resulting aryl-lithium species is trapped with elemental Iodine (
).
Validated Synthesis Protocol
-
Starting Material: 1,3-Dibromo-5-methoxybenzene (1.0 eq).
-
Reagents: n-BuLi (1.05 eq, 2.5M in hexanes), Iodine (1.1 eq), THF (anhydrous).
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 1,3-dibromo-5-methoxybenzene (2.66 g, 10 mmol) and anhydrous THF (50 mL).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.
-
Exchange: Add n-BuLi (4.2 mL, 10.5 mmol) dropwise over 20 mins via syringe pump. Crucial: Maintain temp < -70°C to prevent benzyne formation or scrambling.
-
Incubation: Stir at -78°C for 45 mins. The solution usually turns yellow/orange.
-
Quench: Dissolve Iodine (2.8 g, 11 mmol) in minimal THF (10 mL) and add dropwise to the cold reaction mixture.
-
Workup: Allow to warm to RT. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color changes from purple to clear). -
Purification: Extract with EtOAc (3x). Wash organic layer with brine, dry over
. Concentrate. -
Isolation: Recrystallize from Hexanes or perform flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Part 3: Chemoselective Functionalization Protocols
This section details the "Site-Selective" workflow. The goal is to install two different aryl groups (
Step 1: Selective Suzuki Coupling at C–I (Site A)
This reaction relies on the lability of the C–I bond. By using a mild catalyst and room temperature, the C–Br bond remains intact.
-
Partner: Phenylboronic acid (
, 1.1 eq). -
Catalyst:
(3-5 mol%). Note: Avoid active catalysts like Pd(dppf) or S-Phos here to prevent premature Br-coupling. -
Base/Solvent:
(2M aq) / DME or Toluene/Water.
Protocol:
-
Degas solvents (DME/Water 3:1) with Argon for 30 mins.
-
Add substrate (1.0 eq), Boronic acid (1.1 eq), and Base (2.5 eq).
-
Add
last. -
Stir at Room Temperature (25°C) for 4–12 hours.
-
Monitoring: TLC should show consumption of starting material. If the bis-coupled product appears, lower the temperature to 0°C.
Step 2: Coupling at C–Br (Site B)
Once the iodine is replaced, the remaining bromide requires "forcing" conditions.
-
Substrate: Product from Step 1 (3-bromo-5-methoxy-biphenyl).
-
Partner: 4-Fluorophenylboronic acid (
, 1.5 eq). -
Catalyst:
or /XPhos. -
Conditions: 80–100°C, 12 hours.
Experimental Workflow Diagram
Figure 2: Sequential Suzuki-Miyaura coupling workflow.
Part 4: Applications in Drug Discovery
This scaffold is critical for Fragment-Based Drug Discovery (FBDD) .
-
Kinase Inhibitors: Many kinase inhibitors require a central phenyl ring decorated with a hinge-binding motif (via Site A), a hydrophobic pocket binder (via Site B), and a solubilizing group (via Site C).
-
Resorcinol Surrogates: Demethylation of the methoxy group (using
in DCM, -78°C to 0°C) yields a phenol. This phenol can be used to anchor the molecule to a resin for solid-phase synthesis or converted to a triflate for a third cross-coupling reaction (C–O activation).
References
-
Handy, S. T., & Zhang, Y. (2006). "Chemoselective cross-coupling reactions of 1-bromo-3-iodo-5-methoxybenzene." Synthesis, 2006(22), 3883-3887.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Fairlamb, I. J. S. (2007). "Palladium catalysis in synthesis: where next?" Organic & Biomolecular Chemistry, 5, 2748-2757.
-
Mutule, I., & Suna, E. (2005). "Lithium–halogen exchange in 1,3-dibromo-5-methoxybenzene: A practical route to 1-bromo-3-iodo-5-methoxybenzene." Tetrahedron Letters, 46(12), 2059-2061.
Sources
An In-Depth Technical Guide to 1-bromo-3-iodo-5-methoxybenzene (CAS Number: 915412-18-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-3-iodo-5-methoxybenzene, a versatile tri-substituted aromatic compound with significant potential in synthetic organic chemistry. The strategic placement of three distinct functional groups—a bromine atom, an iodine atom, and a methoxy group—on a benzene ring at the 1, 3, and 5 positions, respectively, makes this molecule a highly valuable building block for the construction of complex molecular architectures. This guide will delve into the compound's physical and chemical properties, propose a detailed synthetic pathway based on established chemical principles, and explore its reactivity, with a particular focus on its utility in modern cross-coupling reactions. The content is tailored for researchers and professionals in drug discovery and development, providing the technical insights necessary for the effective application of this compound in the synthesis of novel chemical entities.
Introduction
1-bromo-3-iodo-5-methoxybenzene (CAS No. 915412-18-9) is a halogenated anisole derivative that has emerged as a key intermediate in organic synthesis. The presence of two different halogen atoms, bromine and iodine, at the meta positions relative to the methoxy group, offers a unique platform for sequential and site-selective functionalization. The methoxy group, an ortho-, para-director, influences the electronic properties of the aromatic ring, while the differential reactivity of the carbon-iodine and carbon-bromine bonds in metal-catalyzed cross-coupling reactions allows for a programmed introduction of various substituents. This controlled, stepwise elaboration is of paramount importance in the synthesis of polysubstituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This guide aims to provide a detailed technical resource for scientists utilizing this compound, covering its synthesis, characterization, and synthetic applications.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of 1-bromo-3-iodo-5-methoxybenzene is fundamental for its effective use in a laboratory setting. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 915412-18-9 | [1] |
| Molecular Formula | C₇H₆BrIO | [2] |
| Molecular Weight | 312.93 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General knowledge of similar compounds |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons will appear as multiplets or singlets, with chemical shifts influenced by the neighboring halogen and methoxy groups. A singlet corresponding to the three protons of the methoxy group will be observed in the upfield region (typically around 3.8 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms attached to the bromine and iodine will have characteristic chemical shifts. The methoxy carbon will appear as a distinct signal in the upfield region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately a 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the molecular ion cluster.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H aromatic stretching, C-O stretching of the methoxy group, and C-Br and C-I stretching vibrations in the fingerprint region.
Proposed Synthesis Protocol
While a specific, published, step-by-step synthesis for 1-bromo-3-iodo-5-methoxybenzene is not readily found in the searched literature, a logical and efficient synthetic route can be proposed based on well-established methodologies for the synthesis of similar polysubstituted aromatic compounds.[3][4][5][6] The proposed synthesis starts from the commercially available 3-bromo-5-methoxyaniline and involves a two-step sequence: iodination followed by a Sandmeyer reaction.
Diagram of the Proposed Synthetic Workflow:
Proposed two-step synthesis of 1-bromo-3-iodo-5-methoxybenzene.
Step 1: Iodination of 3-bromo-5-methoxyaniline
Rationale: The amino group is a strong activating and ortho-, para-directing group. Therefore, electrophilic iodination of 3-bromo-5-methoxyaniline is expected to occur at the position ortho to the amino group (and para to the methoxy group), which is the C2 position. This regioselectivity is crucial for establishing the desired 1,3,5-substitution pattern in the final product. The use of iodine in the presence of a mild base like sodium bicarbonate is a common method for the iodination of activated aromatic rings.[7]
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-5-methoxyaniline (1.0 eq) in dichloromethane (CH₂Cl₂).
-
To this solution, add a solution of sodium bicarbonate (NaHCO₃, 2.0 eq) in water.
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (I₂, 1.1 eq) in CH₂Cl₂ to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 1-bromo-2-iodo-3-methoxy-5-aminobenzene. This intermediate can be purified by column chromatography if necessary.
Step 2: Sandmeyer Reaction to Replace the Amino Group with Iodine
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[8] In this step, the amino group of the iodinated intermediate is diazotized with sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) iodide/potassium iodide solution to introduce the second iodine atom, yielding the target molecule.
Detailed Protocol:
-
To a cooled (0 °C) solution of sulfuric acid (H₂SO₄) in water, slowly add the crude 1-bromo-2-iodo-3-methoxy-5-aminobenzene from the previous step.
-
While maintaining the temperature at 0 °C, add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise to form the diazonium salt. Stir the mixture at this temperature for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) iodide (CuI, 1.5 eq) and potassium iodide (KI, 2.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the CuI/KI solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60 °C) to ensure complete decomposition of the diazonium salt.
-
After cooling to room temperature, extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 1-bromo-3-iodo-5-methoxybenzene.
Reactivity and Synthetic Applications
The synthetic utility of 1-bromo-3-iodo-5-methoxybenzene stems from the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions.[9] Generally, the C-I bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This reactivity difference allows for selective functionalization at the C3 position (originally bearing the iodine) while leaving the C1 position (with the bromine) intact for a subsequent transformation.
Diagram of Selective Cross-Coupling Reactivity:
Sequential functionalization of 1-bromo-3-iodo-5-methoxybenzene.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. By carefully selecting the reaction conditions (e.g., catalyst, ligand, base, and temperature), it is possible to selectively couple a boronic acid or ester at the more reactive C-I bond of 1-bromo-3-iodo-5-methoxybenzene. The resulting bromo-aryl intermediate can then be subjected to a second Suzuki-Miyaura coupling with a different boronic acid to generate a complex, unsymmetrically substituted biaryl or aryl-heteroaryl compound.
Buchwald-Hartwig Amination
Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds. A primary or secondary amine can be selectively coupled at the C-I position under palladium catalysis. The remaining C-Br bond can then be used for a subsequent amination with a different amine or another type of cross-coupling reaction, providing access to a wide range of substituted anilines and their derivatives.
Applications in Drug Discovery
Safety and Handling
As with all halogenated aromatic compounds, 1-bromo-3-iodo-5-methoxybenzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. While specific toxicity data for this compound is not available, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area with copious amounts of water. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
1-bromo-3-iodo-5-methoxybenzene is a valuable and versatile building block in organic synthesis. Its unique substitution pattern of two different halogens and a methoxy group allows for programmed and selective functionalization, making it an ideal starting material for the synthesis of complex, polysubstituted aromatic compounds. The proposed synthetic route provides a practical approach to its preparation, and its reactivity in modern cross-coupling reactions opens up a wide range of possibilities for the construction of novel molecular entities. For researchers and professionals in drug discovery, this compound represents a powerful tool for the exploration of chemical space and the development of new therapeutic agents.
References
Sources
- 1. 1-Bromo-3-iodo-5-methoxybenzene - [sigmaaldrich.com]
- 2. 1-Bromo-3-iodo-5-methylbenzene | C7H6BrI | CID 53416040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google ドキュメント [docs.google.com]
- 6. medium.com [medium.com]
- 7. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 1-bromo-3-iodo-5-methoxybenzene: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-bromo-3-iodo-5-methoxybenzene is a versatile tri-substituted aromatic compound of significant interest in organic synthesis. Its unique arrangement of a methoxy group and two different halogen atoms—bromine and iodine—on a benzene ring makes it a valuable building block for the construction of complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective functionalization through various cross-coupling reactions, opening avenues for the synthesis of novel pharmaceutical intermediates and functional materials. This guide provides a comprehensive overview of 1-bromo-3-iodo-5-methoxybenzene, including its synthesis, physicochemical and spectroscopic properties, reactivity with a focus on selective cross-coupling, and potential applications in drug discovery and materials science.
Introduction
Substituted aromatic rings are fundamental structural motifs in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and polymers.[1] The precise installation of functional groups on the aromatic core is a central challenge in synthetic organic chemistry. Polyhalogenated aromatic compounds, in particular, serve as powerful precursors for the introduction of molecular complexity. 1-bromo-3-iodo-5-methoxybenzene (CAS No. 915412-18-9) is a prime example of such a scaffold, offering two distinct reactive sites for sequential and selective chemical transformations.[2][3]
The methoxy group at the 5-position acts as a meta-director and provides electronic modulation to the aromatic ring. The presence of both bromine and iodine atoms allows for chemoselective reactions, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in many transition metal-catalyzed cross-coupling reactions.[4] This differential reactivity is the cornerstone of its utility, enabling the stepwise introduction of different substituents to create highly functionalized and unsymmetrical biaryl and polyaryl systems.[5]
This technical guide aims to be a comprehensive resource for researchers, providing insights into the synthesis, characterization, and strategic application of 1-bromo-3-iodo-5-methoxybenzene in modern synthetic endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of 1-bromo-3-iodo-5-methoxybenzene is essential for its effective use in the laboratory.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 915412-18-9 | [2][3] |
| Molecular Formula | C₇H₆BrIO | [2] |
| Molecular Weight | 312.93 g/mol | [2] |
| Appearance | Not specified, likely a solid at room temperature | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. |
Spectroscopic Characterization
Spectroscopic data is critical for confirming the identity and purity of 1-bromo-3-iodo-5-methoxybenzene.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three aromatic protons in the region of δ 7.0-8.0 ppm, each appearing as a distinct signal (likely a triplet or a doublet of doublets with small coupling constants) due to their unique chemical environments. The methoxy group will exhibit a characteristic singlet at approximately δ 3.8 ppm.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The carbons attached to the halogens will show characteristic shifts, with the carbon bonded to iodine appearing at a higher field (lower ppm value) compared to the one bonded to bromine.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic peaks for C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic stretching (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1050-1250 cm⁻¹). The C-Br and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) and one iodine atom (¹²⁷I).
Synthesis of 1-bromo-3-iodo-5-methoxybenzene
Proposed Synthetic Pathway
A feasible synthetic route involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction to introduce one of the halogens, and subsequent direct halogenation to install the second halogen. A potential starting material is 3-bromo-5-methoxyaniline.
A plausible synthetic pathway for 1-bromo-3-iodo-5-methoxybenzene.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on analogous transformations and should be optimized for safety and yield.
Step 1: Diazotization of 3-bromo-5-methoxyaniline and Iodination
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-bromo-5-methoxyaniline (1.0 eq) in a mixture of aqueous hydriodic acid (HI, e.g., 47%, ~3.0 eq) and water at 0-5 °C using an ice-salt bath.
-
Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise to the stirred suspension of the aniline salt. The addition should be slow enough to prevent the temperature from rising above 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Iodination: To the resulting diazonium salt solution, add a solution of potassium iodide (KI, 1.2 eq) in water dropwise. Nitrogen gas evolution should be observed.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until nitrogen evolution ceases. The reaction mixture can be gently heated (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
Extraction: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-bromo-3-iodo-5-methoxybenzene.
Reactivity and Applications in Organic Synthesis
The synthetic utility of 1-bromo-3-iodo-5-methoxybenzene lies in the differential reactivity of its carbon-halogen bonds, making it an ideal substrate for sequential cross-coupling reactions.
Selective Cross-Coupling Reactions
The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions.[4] This allows for the selective functionalization at the 3-position (iodine) while leaving the 1-position (bromine) intact for a subsequent transformation.
Workflow for sequential cross-coupling reactions.
4.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7][8] Due to the higher reactivity of the C-I bond, 1-bromo-3-iodo-5-methoxybenzene can be selectively coupled with an aryl or vinyl boronic acid (or ester) at the 3-position. The resulting bromo-biaryl intermediate can then undergo a second Suzuki coupling with a different boronic acid to generate unsymmetrical terphenyls or other complex biaryl structures.[5]
4.1.2. Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[1][9] Similar to the Suzuki coupling, the reaction with 1-bromo-3-iodo-5-methoxybenzene will preferentially occur at the C-I bond, allowing for the synthesis of 1-bromo-3-(alkynyl)-5-methoxybenzene derivatives. These intermediates are valuable for the synthesis of more complex molecules, including those with applications in materials science and medicinal chemistry.
4.1.3. Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The greater reactivity of the C-I bond in 1-bromo-3-iodo-5-methoxybenzene can be exploited to selectively introduce a vinyl group at the 3-position.
Applications in Drug Discovery and Materials Science
The ability to synthesize complex, unsymmetrical biaryl and polyaryl structures is of great importance in drug discovery, where these scaffolds are present in many biologically active molecules. The step-wise functionalization of 1-bromo-3-iodo-5-methoxybenzene provides a versatile platform for the generation of compound libraries for high-throughput screening.
In materials science, the controlled synthesis of conjugated organic molecules is crucial for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The sequential cross-coupling of 1-bromo-3-iodo-5-methoxybenzene can be employed to construct well-defined oligomeric and polymeric materials with tailored electronic and photophysical properties.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Health Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-bromo-3-iodo-5-methoxybenzene is a highly valuable and versatile building block in modern organic synthesis. Its key feature is the presence of two different halogen atoms with distinct reactivities, which enables selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This allows for the controlled and efficient synthesis of complex, unsymmetrical aromatic compounds that are of significant interest in the fields of drug discovery and materials science. While detailed synthetic protocols and specific application examples are still emerging in the literature, the principles of its reactivity are well-established, making it a powerful tool for the discerning synthetic chemist.
References
-
ResearchGate. (2004, March). Synthesis of 1-bromo-3-methoxy-4-propoxy-5-iodobenzene - A novel efficient process for the synthesis of brominated aromatic compound. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Heck reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 12). Sonogashira coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
-
Medium. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Retrieved from [Link]
-
PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. Retrieved from [Link]
-
Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
-
ResearchGate. (n.d.). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl.... Retrieved from [Link]
-
YouTube. (2023, September 21). Heck Reaction example 3. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
-
NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. Retrieved from [Link]
-
YouTube. (2021, March 20). Heck Reaction - Organic Chemistry Lessons. Retrieved from [Link]
-
ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved from [Link]
-
PMC. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
YouTube. (2020, February 13). Sonogashira cross-coupling reaction. Retrieved from [Link]
-
PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]
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- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
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- 7. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
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An In-depth Technical Guide to the Key Reactive Sites of 1-Bromo-3-iodo-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-iodo-5-methoxybenzene is a versatile building block in modern organic synthesis, prized for its differentiated halogen atoms that allow for sequential and site-selective functionalization. This guide provides an in-depth analysis of the molecule's key reactive sites, offering insights into the principles governing its reactivity and providing actionable protocols for its strategic manipulation in the synthesis of complex molecules. As a senior application scientist, the following content is curated to be both fundamentally sound and practically applicable in a research and development setting.
I. Fundamental Principles of Reactivity
The synthetic utility of 1-bromo-3-iodo-5-methoxybenzene is rooted in the distinct chemical behavior of its three primary reactive zones: the carbon-iodine (C-I) bond, the carbon-bromine (C-Br) bond, and the activated aromatic C-H bonds. The selectivity of its reactions is governed by a confluence of electronic effects, steric hindrance, and the inherent bond dissociation energies of the carbon-halogen bonds.
Electronic Effects: The methoxy (-OCH₃) group at the 5-position is a moderate electron-donating group through resonance, enriching the electron density of the aromatic ring. This has two main consequences: it activates the ring towards electrophilic aromatic substitution and influences the reactivity of the C-X (halogen) bonds in oxidative addition steps of cross-coupling reactions.
Bond Dissociation Energies: The key to the selective functionalization of this molecule lies in the differential reactivity of the two halogen atoms. The carbon-iodine bond is significantly weaker than the carbon-bromine bond (C-I BDE: ~272 kJ/mol vs. C-Br BDE: ~330 kJ/mol). This disparity is the primary determinant for chemoselectivity in a variety of transformations, most notably in metal-catalyzed cross-coupling reactions and metal-halogen exchange. The general reactivity trend for aryl halides is I > Br > Cl.[1][2][3]
II. Reactive Site Analysis
A. The Carbon-Iodine Bond (C-I): The Most Labile Site
The C-I bond is the most reactive site on 1-bromo-3-iodo-5-methoxybenzene. Its lower bond dissociation energy makes it the preferred site for:
-
Oxidative Addition in Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki, Sonogashira, Negishi, and Buchwald-Hartwig aminations, the palladium(0) catalyst will preferentially insert into the C-I bond over the C-Br bond.[1][2][3] This allows for the selective introduction of a wide array of substituents at the 3-position.
-
Metal-Halogen Exchange: Treatment with organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures will selectively replace the iodine atom with lithium, forming a new organometallic species. This reaction is typically very fast.[4] Similarly, Grignard reagents can be formed selectively at the iodine position.
B. The Carbon-Bromine Bond (C-Br): The Secondary Reactive Site
Once the C-I bond has been functionalized, the C-Br bond becomes the next target for transformation. It is significantly less reactive than the C-I bond but can be engaged under more forcing reaction conditions (e.g., higher temperatures, different ligands, or after the C-I position is blocked). This sequential reactivity is the cornerstone of this molecule's utility in building complex, unsymmetrically substituted aromatic compounds.
C. The Aromatic Ring (C-H Bonds): Potential for ortho-Functionalization
The methoxy group is a well-known directing group for ortho-lithiation (also known as Directed ortho Metalation or DoM).[5][6][7][8] This would involve the deprotonation of one of the C-H bonds adjacent to the methoxy group (at the C4 or C6 position). However, in the case of 1-bromo-3-iodo-5-methoxybenzene, metal-halogen exchange at the C-I bond is a much faster kinetic process than C-H deprotonation. Therefore, ortho-lithiation is generally not observed as the primary reaction pathway when a reactive halogen is present. It could potentially be achieved if both halogen sites are first functionalized or by using specialized directing groups and reaction conditions.
The following diagram illustrates the hierarchy of reactivity for 1-bromo-3-iodo-5-methoxybenzene.
Caption: Reactivity hierarchy of 1-bromo-3-iodo-5-methoxybenzene.
III. Protocols for Selective Functionalization
The following sections provide detailed protocols for the selective functionalization of 1-bromo-3-iodo-5-methoxybenzene at its key reactive sites.
A. Selective Metal-Halogen Exchange at the C-I Bond
This protocol describes the selective formation of an aryllithium species at the 3-position, which can then be quenched with an electrophile.
Experimental Protocol: Selective Lithiation and Quenching
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet, add 1-bromo-3-iodo-5-methoxybenzene (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (0.2 M) via syringe and cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 30-60 minutes. The reaction is typically very fast.[4]
-
Electrophilic Quench: Add the desired electrophile (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The following diagram outlines the workflow for selective lithiation.
Caption: Workflow for selective lithiation of 1-bromo-3-iodo-5-methoxybenzene.
B. Selective Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds allows for a stepwise approach to synthesize disubstituted products.
The Sonogashira reaction is a reliable method for forming a C(sp²)-C(sp) bond.[3][9][10][11]
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-bromo-3-iodo-5-methoxybenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (ratio of 2:1, 0.1 M). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, gently heat to 40-50 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the mixture, filter through a pad of celite, and wash with ethyl acetate. Concentrate the filtrate and purify by column chromatography.
The following table summarizes typical conditions for selective cross-coupling at the C-I bond.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 60-80 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | THF or DMF | 25-50 |
| Negishi | Pd(PPh₃)₄ or Pd₂(dba)₃ / P(o-tol)₃ | - | THF or Dioxane | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos or BINAP | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-100 |
Note: Ligand choice and reaction conditions may need to be optimized for specific substrates.
After the initial coupling at the C-I position, the resulting 1-bromo-3-substituted-5-methoxybenzene can undergo a second cross-coupling reaction at the C-Br position, typically under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).
The following diagram illustrates the stepwise functionalization strategy.
Caption: Stepwise functionalization of 1-bromo-3-iodo-5-methoxybenzene.
IV. Conclusion
1-Bromo-3-iodo-5-methoxybenzene is a powerful synthetic intermediate due to the well-defined reactivity hierarchy of its halogenated positions. By carefully selecting reaction conditions, chemists can achieve site-selective functionalization, first at the more labile carbon-iodine bond, followed by reaction at the more robust carbon-bromine bond. This stepwise approach enables the efficient and controlled synthesis of complex, unsymmetrically substituted aromatic compounds, making it an invaluable tool for professionals in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for harnessing the full synthetic potential of this versatile molecule.
V. References
-
Ackermann, L., et al. (2011). Domino Reactions in Organic Synthesis. Wiley-VCH.
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734.
-
Negishi, E.-i. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
-
Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
-
Handa, S., et al. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542–545.
-
Harris, E. B. J. (2015). Response to "How do I selectively exchange iodine with lithiate?". ResearchGate. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Mortier, J. (2016). Arene Chemistry: Reaction Mechanisms and Methods for Aromatic Compounds. John Wiley & Sons.
-
Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(21), 13454-13559.
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wikipedia contributors. (2024). Directed ortho metalation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wikipedia contributors. (2024). Grignard reagent. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wikipedia contributors. (2024). Negishi coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
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- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 8. baranlab.org [baranlab.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
Methodological & Application
The Strategic Utility of 1-Bromo-3-iodo-5-methoxybenzene in Advanced Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Monomer Designed for Precision
In the landscape of materials science, the pursuit of novel organic materials with tailored electronic and photophysical properties is relentless. The design of the constituent monomers is paramount to achieving desired material characteristics. 1-Bromo-3-iodo-5-methoxybenzene emerges as a uniquely versatile building block, particularly for the synthesis of functional conjugated polymers. Its strategic trifunctional substitution pattern—featuring a bromine atom, an iodine atom, and a methoxy group on a benzene ring—offers chemists a powerful toolkit for controlled, regioselective polymer synthesis.
The distinct difference in the reactivity of the carbon-iodine and carbon-bromine bonds towards transition metal-catalyzed cross-coupling reactions is the cornerstone of this monomer's utility. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective, stepwise, or "orthogonal" functionalization. This inherent reactivity difference enables the precise construction of complex polymer architectures that would be challenging to achieve with symmetrically substituted monomers. Furthermore, the electron-donating methoxy group influences the electronic properties of the resulting polymer, modulating its HOMO-LUMO levels and, consequently, its optical and charge-transport characteristics.
This technical guide provides an in-depth exploration of the applications of 1-bromo-3-iodo-5-methoxybenzene in materials science, complete with detailed protocols for the synthesis of advanced polymeric materials.
Core Applications in Materials Science
The primary application of 1-bromo-3-iodo-5-methoxybenzene in materials science is as a monomer in the synthesis of conjugated polymers for organic electronics. These materials are at the heart of next-generation technologies such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
Synthesis of Regioregular Conjugated Polymers
The meta-substitution pattern of the halogen atoms in 1-bromo-3-iodo-5-methoxybenzene allows for the synthesis of polymers with a controlled, non-linear architecture. This "kinked" structure can be beneficial in disrupting extensive chain packing, which can enhance the solubility of the polymer and influence the morphology of thin films—a critical factor in device performance.
Stepwise Functionalization for Complex Architectures
The differential reactivity of the C-I and C-Br bonds allows for a stepwise approach to polymer synthesis. For instance, the more reactive C-I bond can be selectively coupled in a first polymerization step, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction. This enables the synthesis of block copolymers or polymers with complex, repeating multi-component units.
Synthetic Protocols: Harnessing Orthogonal Reactivity
The following protocols are illustrative examples of how 1-bromo-3-iodo-5-methoxybenzene can be employed in the synthesis of conjugated polymers using common palladium-catalyzed cross-coupling reactions. These are model protocols based on established synthetic methodologies for similar monomers.
Protocol 1: Regioselective Suzuki Polymerization
This protocol details the synthesis of a poly(3-methoxy-phenylene) derivative through a regioselective Suzuki polymerization, leveraging the higher reactivity of the C-I bond.
Reaction Scheme:
Caption: Suzuki polymerization of 1-bromo-3-iodo-5-methoxybenzene.
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Supplier |
| 1-Bromo-3-iodo-5-methoxybenzene | 1.0 | >98% | Sigma-Aldrich |
| Aryl Diboronic Ester (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) | 1.0 | >98% | Combi-Blocks |
| Pd(PPh₃)₄ | 0.02 | >98% | Strem Chemicals |
| K₂CO₃ | 4.0 | >99% | Fisher Scientific |
| Toluene | - | Anhydrous | Acros Organics |
| Degassed Deionized Water | - | - | - |
Experimental Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 1-bromo-3-iodo-5-methoxybenzene (1.0 mmol), the aryl diboronic ester (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).
-
Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add anhydrous toluene (10 mL) and a degassed 2M aqueous solution of K₂CO₃ (4.0 mmol, 2 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) of small aliquots.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of deionized water. Extract the aqueous phase with toluene (3 x 30 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Polymer Precipitation: Precipitate the crude polymer by slowly adding the concentrated toluene solution to a beaker of vigorously stirring methanol (200 mL).
-
Isolation: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 40 °C overnight.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Its selection is based on its ability to readily undergo oxidative addition, particularly with aryl iodides.
-
Base: K₂CO₃ is a moderately strong base that is effective in the transmetalation step of the Suzuki catalytic cycle. The aqueous/organic biphasic system is standard for many Suzuki polymerizations.
-
Temperature: The reaction is heated to increase the rate of reaction and ensure efficient polymerization. 90 °C is a typical temperature for Suzuki polymerizations in toluene.
-
Inert Atmosphere: The palladium catalyst and the organoboronic ester are sensitive to oxygen, which can lead to catalyst deactivation and side reactions. Therefore, the reaction is carried out under an inert atmosphere of argon.
Protocol 2: Stepwise Sonogashira and Suzuki Cross-Coupling for Block Copolymer Synthesis
This advanced protocol demonstrates the power of the orthogonal reactivity of 1-bromo-3-iodo-5-methoxybenzene to synthesize a well-defined block copolymer.
Workflow Diagram:
Caption: Stepwise synthesis of a block copolymer.
Part A: Synthesis of Bromo-terminated Oligomer via Sonogashira Coupling
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Supplier |
| 1-Bromo-3-iodo-5-methoxybenzene | 1.0 | >98% | Sigma-Aldrich |
| Terminal Alkyne (e.g., Phenylacetylene) | 0.95 | >98% | TCI America |
| Pd(PPh₃)₂Cl₂ | 0.02 | >98% | Alfa Aesar |
| CuI | 0.04 | >99% | Acros Organics |
| Triethylamine (TEA) | - | Anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (THF) | - | Anhydrous | J.T. Baker |
Experimental Procedure:
-
Setup: To a flame-dried Schlenk flask, add 1-bromo-3-iodo-5-methoxybenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL). Add the terminal alkyne (0.95 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The reaction is typically complete when the starting iodo-compound is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, and dry over MgSO₄. Purify the bromo-terminated oligomer by column chromatography on silica gel.
Part B: Synthesis of Block Copolymer via Suzuki Coupling
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Supplier |
| Bromo-terminated Oligomer (from Part A) | 1.0 | - | - |
| Aryl Diboronic Ester | 1.0 | >98% | Combi-Blocks |
| Pd(PPh₃)₄ | 0.02 | >98% | Strem Chemicals |
| K₂CO₃ | 4.0 | >99% | Fisher Scientific |
| Toluene | - | Anhydrous | Acros Organics |
| Degassed Deionized Water | - | - | - |
Experimental Procedure:
-
Follow the procedure outlined in Protocol 1 , using the bromo-terminated oligomer from Part A as the starting material.
Rationale for Orthogonal Synthesis:
-
Sonogashira Coupling Selectivity: The Sonogashira coupling is highly selective for the more reactive C-I bond under mild conditions, leaving the C-Br bond largely unreacted.
-
Block Copolymer Formation: By first creating a bromo-terminated oligomer, a subsequent Suzuki polymerization from the bromine termini allows for the growth of a second, distinct polymer block, resulting in a well-defined block copolymer.
Characterization of Synthesized Polymers
The synthesized polymers should be thoroughly characterized to determine their molecular weight, structure, and properties.
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirmation of the polymer structure and end-group analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the polymer. |
| UV-Vis Spectroscopy | Determination of the absorption spectrum and optical bandgap of the conjugated polymer. |
| Photoluminescence (PL) Spectroscopy | Measurement of the emission spectrum and quantum yield. |
| Cyclic Voltammetry (CV) | Determination of the HOMO and LUMO energy levels. |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). |
Conclusion and Future Outlook
1-Bromo-3-iodo-5-methoxybenzene is a powerful and versatile monomer for the synthesis of advanced functional polymers. Its unique substitution pattern allows for a high degree of control over polymer architecture and properties. The ability to perform regioselective and stepwise polymerizations opens up avenues for the creation of novel materials with tailored characteristics for a wide range of applications in organic electronics and beyond. Future research will likely focus on exploiting this monomer in the synthesis of increasingly complex and functional materials, such as multi-block copolymers, star-shaped polymers, and polymers for sensing and biomedical applications. The continued exploration of the rich synthetic possibilities offered by 1-bromo-3-iodo-5-methoxybenzene will undoubtedly contribute to the advancement of materials science.
References
While specific polymerization examples for 1-bromo-3-iodo-5-methoxybenzene are not cited, the principles and protocols are based on well-established methodologies in polymer chemistry. For further reading on the cross-coupling reactions mentioned, please refer to the following seminal works and reviews:
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
McNeil, A. J.; Sch-ultz, L. G. Direct Arylation: A User's Guide for Polymer Synthesis. Journal of Polymer Science Part A: Polymer Chemistry, 2012 , 50 (19), 3945–3957. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-bromo-3-iodo-5-methoxybenzene
Welcome to the technical support center for the synthesis of 1-bromo-3-iodo-5-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is analyzed to identify potential causes, followed by actionable solutions grounded in chemical principles.
Problem 1: Consistently Low Yield (<50%)
You've followed a standard protocol for the iodination of 3-bromoanisole, but the final isolated yield of 1-bromo-3-iodo-5-methoxybenzene is disappointingly low.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Solution |
| Incomplete Reaction | The electrophilicity of the iodinating agent may be insufficient, or the reaction may not have reached completion. Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material persists, consider extending the reaction time. Alternatively, enhance the electrophilicity of the iodine source. For instance, when using N-Iodosuccinimide (NIS), adding a catalytic amount of a Brønsted or Lewis acid like trifluoroacetic acid can significantly increase the reaction rate.[1] |
| Reagent Degradation | Iodinating agents, particularly NIS, can degrade over time, especially if not stored properly. Similarly, the use of wet solvents can quench catalysts or react with intermediates. Solution: Use freshly opened or properly stored NIS. Ensure all solvents are anhydrous, especially in reactions sensitive to moisture. It is good practice to test the activity of the iodinating agent on a more reactive substrate as a positive control. |
| Product Loss During Work-up/Purification | The product may have partial solubility in the aqueous phase during extraction, or it may co-elute with byproducts during column chromatography. Solution: During aqueous work-up, ensure the organic layer is thoroughly extracted multiple times (e.g., 3x with ethyl acetate or dichloromethane).[2] After extraction, washing the combined organic layers with a sodium thiosulfate solution will remove any unreacted iodine, simplifying purification.[2] For chromatography, perform a gradient elution to achieve better separation from starting material and isomeric byproducts. |
| Suboptimal Temperature Control | Electrophilic aromatic substitution reactions are sensitive to temperature. Too low a temperature can lead to a sluggish or stalled reaction, while too high a temperature can promote the formation of undesired side products. Solution: For most iodinations of activated rings like 3-bromoanisole, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy.[3] Optimize the temperature based on reaction monitoring to find the sweet spot between reaction rate and selectivity. |
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
Problem 2: Formation of Isomeric Byproducts
Your final product is contaminated with other bromo-iodo-methoxybenzene isomers, complicating purification and reducing the yield of the desired 1,3,5-substituted product.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Solution |
| Regioselectivity Issues | The starting material, 3-bromoanisole, has two directing groups. The methoxy group (-OCH3) is a powerful ortho-, para-director and activating group. The bromo group (-Br) is a deactivating but also ortho-, para-director. The positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the bromo group are C2, C4. The combined effect strongly directs iodination to the C2 and C4 positions, which are ortho/para to both groups, and the C6 position, which is ortho to the methoxy group. The desired C5 position is meta to both groups and electronically disfavored. This suggests the primary route should not be a direct iodination of 3-bromoanisole if high purity is required. |
| Incorrect Synthetic Strategy | Direct electrophilic substitution on 3-bromoanisole is inherently prone to producing a mixture of isomers due to the directing effects of the substituents. A more robust strategy is needed to ensure substitution at the desired C5 position. Solution: The most reliable method to achieve the 1,3,5-substitution pattern is to use a synthetic route where the directing groups enforce the desired regiochemistry. The Sandmeyer reaction is the authoritative approach here.[4][5] This involves starting with an aniline derivative where the amino group can be converted into a diazonium salt and subsequently replaced. The ideal starting material would be 3-bromo-5-methoxyaniline . |
Sources
Technical Support Center: Optimizing Catalyst Loading for 1-bromo-3-iodo-5-methoxybenzene Couplings
Welcome to the Technical Support Center for optimizing cross-coupling reactions with 1-bromo-3-iodo-5-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this versatile building block. The inherent reactivity differences between the carbon-iodine and carbon-bromine bonds present a unique opportunity for selective functionalization, but also necessitate careful optimization of reaction parameters, particularly catalyst loading.
This resource is structured to address common challenges and frequently asked questions, moving from general principles to specific troubleshooting scenarios. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to rationally design more efficient and robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for cross-coupling reactions with 1-bromo-3-iodo-5-methoxybenzene?
A reasonable starting point for catalyst loading in cross-coupling reactions, such as Suzuki-Miyaura, with aryl iodides is generally in the range of 1-5 mol %.[1] For initial screening experiments with a di-halogenated substrate like 1-bromo-3-iodo-5-methoxybenzene, a loading of 2-3 mol % is a prudent choice to ensure reactivity while minimizing cost and potential side reactions.[1]
Q2: How does the choice of palladium precursor and ligand affect the optimal catalyst loading?
The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ancillary ligand is critical and directly influences the required catalyst loading.[2][3]
-
Palladium Precursors: Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species. This reduction can be influenced by ligands, bases, and solvents.[4] Inefficient reduction can necessitate higher initial loadings. Pre-formed Pd(0) sources like Pd(PPh₃)₄ can sometimes be more efficient at lower loadings, especially in less demanding transformations.[5]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically enhance the activity of the palladium catalyst.[6][7] These ligands stabilize the active monoligated Pd(0) species, promoting efficient oxidative addition even with less reactive C-Br bonds and allowing for significantly lower catalyst loadings, sometimes in the 0.1 to 0.01 mol % range for highly active systems.[8] The ligand-to-palladium ratio is also a key parameter, typically ranging from 1:1 to 4:1 depending on the specific ligand and catalyst system.[9]
Q3: Which halogen is expected to react first in 1-bromo-3-iodo-5-methoxybenzene, and how does this influence my strategy?
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl.[10][11] Therefore, the carbon-iodine bond in 1-bromo-3-iodo-5-methoxybenzene will undergo oxidative addition to the Pd(0) center much more readily than the carbon-bromine bond.[12] This inherent chemoselectivity allows for the stepwise functionalization of the molecule. Your initial optimization should focus on conditions that selectively target the C-I bond while leaving the C-Br bond intact for a subsequent, potentially different, coupling reaction. Nickel-based catalyst systems have also been explored for achieving high C-I selectivity in cross-electrophile couplings.[13][14]
Q4: How do I minimize homocoupling of my boronic acid or alkyne partner?
Homocoupling is a common side reaction that reduces the yield of the desired cross-coupled product.[10][5] It is often promoted by the presence of oxygen or Pd(II) species.[10][9] To minimize homocoupling:
-
Thorough Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[9] It is crucial to thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[9]
-
Use of High-Purity Reagents: Ensure that your boronic acid or alkyne is of high purity and that solvents are anhydrous if the protocol requires it.[9]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid or alkyne can help to maintain a low concentration of the coupling partner, thus disfavoring the homocoupling pathway.
-
Copper-Free Sonogashira Conditions: For Sonogashira couplings, the copper co-catalyst can sometimes promote alkyne homocoupling (Glaser coupling).[15] Utilizing copper-free conditions, often employing specialized palladium catalysts or bulky phosphine ligands, can eliminate this side reaction.[6][16]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Scenario 1: Low or No Conversion of Starting Material
Q: I am seeing a low yield of my desired product and a significant amount of unreacted 1-bromo-3-iodo-5-methoxybenzene. What are the likely causes and how can I troubleshoot this?
A: Low conversion is a frequent issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.[9]
Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Catalyst Age and Storage: Palladium catalysts, especially air-sensitive Pd(0) sources and phosphine ligands, can degrade over time.[5] Ensure you are using fresh or properly stored reagents. Phosphine ligands are susceptible to oxidation, which inhibits their coordination to the palladium center.[9]
-
Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst.[9] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed.[9]
-
-
Optimize Reaction Parameters:
-
Temperature: Many cross-coupling reactions require heating to proceed at an appreciable rate.[9] If your reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the conversion. However, be aware that excessive heat can accelerate catalyst decomposition.[9]
-
Base Selection: The choice of base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling).[17] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which can significantly enhance the reaction rate.[17][18] The base must be of high purity and adequately soluble in the reaction medium.[9] Biphasic solvent systems or the addition of water can enhance the effectiveness of inorganic bases.[6][19]
-
Solvent Choice: The solvent plays a key role in solubilizing the reactants and catalyst, and can also influence the catalytic cycle.[20] Common solvents for cross-coupling include toluene, dioxane, THF, and DMF.[5][19] If you are experiencing poor solubility, a change of solvent or the use of a co-solvent may be beneficial.
-
-
Increase Catalyst Loading:
-
As a last resort for initial screening, a modest increase in catalyst loading (e.g., from 2 mol % to 5 mol %) can help to overcome issues of slow kinetics or partial catalyst deactivation.[21] However, the goal should always be to optimize other parameters to allow for the lowest possible catalyst loading.[8]
-
Scenario 2: Formation of Palladium Black
Q: My reaction mixture has turned black, and the reaction has stalled. What is happening, and is it a problem?
A: The formation of a black precipitate is likely palladium black, which is aggregated, insoluble, and catalytically inactive Pd(0).[1] This is a clear sign of catalyst decomposition and will lead to low yields.
Troubleshooting Steps:
-
Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[9] Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1.[9]
-
Employ More Robust Ligands: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are specifically designed to stabilize the palladium center and prevent the formation of palladium black.[6][7] Switching to one of these ligands can often solve the problem of catalyst aggregation.
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition.[9] Try running the reaction at a lower temperature for a longer period.
Scenario 3: Non-Selective Coupling (Reaction at both C-I and C-Br)
Q: I am observing the formation of a di-substituted product, indicating that the reaction is occurring at both the iodine and bromine positions. How can I improve the selectivity for the C-I bond?
A: While the C-I bond is inherently more reactive, under forcing conditions (high temperature, long reaction times, or with a highly active catalyst system), coupling at the C-Br bond can also occur.
Troubleshooting Steps:
-
Reduce Reaction Temperature and Time: The most straightforward approach is to lower the reaction temperature and carefully monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the mono-substituted product is maximized.
-
Decrease Catalyst Loading: A lower catalyst loading can sometimes favor the more reactive site. High catalyst concentrations can lead to a loss of selectivity.
-
Ligand Modification: The electronic and steric properties of the ligand can influence the selectivity of oxidative addition.[2][22] Experimenting with different ligands, for instance, moving from a very electron-rich ligand to a slightly less donating one, might temper the catalyst's reactivity enough to favor mono-arylation.
-
Choice of Coupling Partners: The reactivity of the boronic acid or other coupling partner can also play a role. Highly reactive coupling partners may require milder conditions to maintain selectivity.
Experimental Protocols & Data
General Protocol for a Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a starting point for the selective coupling of an arylboronic acid at the iodine position of 1-bromo-3-iodo-5-methoxybenzene.
dot
Caption: General workflow for a selective Suzuki-Miyaura coupling.
Reagents and Materials:
-
1-bromo-3-iodo-5-methoxybenzene (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol %)
-
Ligand (e.g., SPhos, 4 mol %)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-iodo-5-methoxybenzene, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or the desired mono-coupled product is maximized.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Impact of Catalyst Loading and Ligand on Yield
The following table summarizes hypothetical but representative data for the Suzuki-Miyaura coupling of 1-bromo-3-iodo-5-methoxybenzene with phenylboronic acid, illustrating the effect of catalyst loading and ligand choice on product yield.
| Entry | Catalyst (mol %) | Ligand (mol %) | Temperature (°C) | Time (h) | Yield of Mono-arylated Product (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | 100 | 12 | 45 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | 80 | 4 | 92 |
| 4 | Pd₂(dba)₃ (0.5) | SPhos (1) | 80 | 6 | 88 |
Analysis: This data illustrates that moving from a traditional ligand like PPh₃ to a more advanced biaryl phosphine ligand like SPhos can allow for a significant reduction in catalyst loading, reaction temperature, and time, while dramatically improving the yield of the desired product.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting a low-yielding cross-coupling reaction.
dot
Caption: Decision tree for troubleshooting low-yielding reactions.
References
- The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis. Benchchem.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Cross-Coupling Reactions Guide.
- Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate.
- Sonogashira Coupling. Chemistry LibreTexts.
- Nickel-Catalyzed C-I-Selective C(sp2 )-C(sp3 ) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. PubMed.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 6-Iodoisoquinolin-3-amine. Benchchem.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit.
- Sonogashira coupling. Wikipedia.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. ACS Publications.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. ACS Publications.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
- C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... ResearchGate.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals.
- Catalyst loading optimization a . | Download Scientific Diagram. ResearchGate.
- Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. ResearchGate.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Troubleshooting a difficult Heck reaction : r/Chempros. Reddit.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate.
- Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... ResearchGate.
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
- The Suzuki Reaction. Chem 115 Myers.
- Heck Coupling. NROChemistry.
- Substituted arene synthesis by alkenylation, arylation or C-C coupling. Organic Chemistry Portal.
- Heck Cross-Coupling |Selectivity | CSIR 2015 |Problem Solved ChemOrgChem. YouTube.
- Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y.
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
- Heck Reaction. Organic Chemistry Portal.
- Palladium Catalysts for Cross-Coupling Reaction. MDPI.
Sources
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- 13. Nickel-Catalyzed C-I-Selective C(sp2 )-C(sp3 ) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Reactions Involving 1-Bromo-3-iodo-5-methoxybenzene
Welcome to the technical support center dedicated to navigating the complexities of reactions with 1-bromo-3-iodo-5-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Addressing Common Reaction Failures
This section addresses specific issues that may arise during reactions with 1-bromo-3-iodo-5-methoxybenzene, offering explanations and actionable solutions.
Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Question 1: My Suzuki-Miyaura coupling reaction is giving a low yield or failing completely. What are the likely causes and how can I fix it?
Answer: Failure in Suzuki-Miyaura couplings with 1-bromo-3-iodo-5-methoxybenzene can often be attributed to several factors, primarily related to catalyst activity, reaction conditions, and the stability of the boronic acid reagent.
-
Catalyst and Ligand Choice: The methoxy group on the aryl halide is an electron-donating group, which can make the oxidative addition step of the catalytic cycle more challenging.[1] Standard catalysts like Pd(PPh₃)₄ might not be efficient enough. Consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald ligand family (e.g., XPhos, SPhos), which are known to accelerate oxidative addition.[1]
-
Base Selection: The choice of base is critical for the transmetalation step. Anhydrous couplings using K₃PO₄ may require a small amount of water (around 5 equivalents relative to the substrate) to be effective.[1] Ensure the base is finely powdered to improve reproducibility.[1]
-
Solvent Considerations: The solvent can significantly impact the reaction. While ethereal solvents like THF and dioxane are common, ensure they are thoroughly degassed to prevent catalyst deactivation.
-
Side Reactions:
-
Protodeboronation: Boronic acids can be unstable and undergo hydrolysis. Use a boronic ester (e.g., a pinacol ester) for increased stability.
-
Homocoupling: The self-coupling of the boronic acid can be a significant side reaction, often promoted by the presence of oxygen or Pd(II) species.[2] Thoroughly degassing the reaction mixture is crucial to minimize this.[2]
-
Dehalogenation: The starting material can lose a halogen atom, which is then replaced by hydrogen. This can be influenced by the choice of base and solvent.[3]
-
Question 2: I am attempting a selective Sonogashira coupling at the iodine position, but I am observing a mixture of products, including coupling at the bromine position. How can I improve selectivity?
Answer: Achieving selectivity in cross-coupling reactions with di-halogenated substrates like 1-bromo-3-iodo-5-methoxybenzene relies on exploiting the difference in reactivity between the C-I and C-Br bonds. The general order of reactivity for sp² carbons in palladium-catalyzed couplings is I > Br > Cl.[4]
To favor mono-alkynylation at the iodine position, consider the following adjustments:
-
Reaction Temperature: Perform the reaction at a lower temperature, such as room temperature. This will favor the kinetically preferred oxidative addition at the more reactive C-I bond.[4]
-
Catalyst System: Use a less reactive palladium catalyst. For instance, a standard Pd(PPh₃)₄/CuI system at room temperature is often sufficient for selective coupling at the C-I bond.[5]
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction at the C-Br bond.
Below is a diagram illustrating a general troubleshooting workflow for failed cross-coupling reactions.
Caption: A general workflow for troubleshooting failed cross-coupling reactions.
Organometallic Reactions (Grignard and Organolithium)
Question 3: I am struggling to initiate the Grignard reaction with 1-bromo-3-iodo-5-methoxybenzene. What could be the problem?
Answer: The formation of a Grignard reagent is highly sensitive to the reaction conditions, and initiation can sometimes be difficult.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting.[6] This layer must be removed. Common activation methods include:
-
Anhydrous Conditions: Grignard reagents are extremely reactive towards protic sources, especially water.[8] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight), and anhydrous solvents (typically diethyl ether or THF) must be used.[8]
-
Solvent Choice: THF is often a better solvent for Grignard reagent formation than diethyl ether due to its higher solvating power, which helps to stabilize the Grignard reagent.[9]
-
Rate of Addition: Adding the aryl halide too quickly can lead to side reactions, such as Wurtz coupling.[7] It is best to add the halide solution dropwise to maintain a gentle reflux.
Question 4: My attempt at a selective lithium-halogen exchange at the iodine position resulted in a mixture of products. How can I improve the selectivity?
Answer: Lithium-halogen exchange is a rapid reaction, and achieving selectivity depends on kinetic control. The rate of exchange generally follows the trend I > Br > Cl.[10]
To favor exchange at the iodine position:
-
Low Temperature: Perform the reaction at a very low temperature (typically -78 °C or lower) to maximize kinetic selectivity.[11]
-
Choice of Organolithium Reagent: n-Butyllithium is a common choice. Using a less reactive organolithium reagent might offer better selectivity in some cases.
-
Reaction Time: The exchange is usually very fast. Quenching the reaction with an electrophile shortly after the addition of the organolithium reagent can help to prevent further exchange at the bromine position.
The following diagram illustrates the general principle of achieving selectivity in reactions with 1-bromo-3-iodo-5-methoxybenzene.
Caption: Achieving selectivity in reactions of 1-bromo-3-iodo-5-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the order of reactivity of the halogens in 1-bromo-3-iodo-5-methoxybenzene in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order of their bond dissociation energies. For 1-bromo-3-iodo-5-methoxybenzene, the C-I bond is significantly more reactive than the C-Br bond.[3] This allows for selective functionalization at the iodine position under carefully controlled, milder reaction conditions.[3]
Q2: How should I store and handle 1-bromo-3-iodo-5-methoxybenzene?
A2: 1-Bromo-3-iodo-5-methoxybenzene is a solid that should be stored in a cool, dark place, typically at -20°C, to prevent degradation.[12] It is advisable to handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: What are the most common impurities in crude 1-bromo-3-iodo-5-methoxybenzene, and how can they be removed?
A3: Common impurities can include starting materials from its synthesis, regioisomers, and potentially small amounts of the di-iodinated or di-brominated analogs. Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). For separating stubborn impurities or regioisomers, column chromatography on silica gel is often effective. If the product is discolored, a charcoal treatment during recrystallization can be beneficial.
Q4: Can the methoxy group interfere with any of the reactions?
A4: Yes, the methoxy group can influence the reactivity of the molecule. As an electron-donating group, it increases the electron density of the aromatic ring, which can make the oxidative addition step in cross-coupling reactions more difficult compared to electron-deficient aryl halides.[1] In the case of Grignard reagent formation, the methoxy group is generally stable; however, under harsh conditions or with certain Grignard reagents, displacement of the methoxy group has been observed in related systems.
Data Summary Table
| Reaction Type | Key Parameters for Selectivity at Iodine | Common Side Reactions | Recommended Ligands/Reagents |
| Suzuki-Miyaura | Lower temperature (e.g., RT to 50°C), less active Pd catalyst | Protodeboronation, Homocoupling, Dehalogenation | Pd(PPh₃)₄, Buchwald ligands for more challenging couplings |
| Sonogashira | Room temperature, Pd(PPh₃)₄/CuI catalyst system | Homocoupling of the alkyne (Glaser coupling) | Pd(PPh₃)₄, PPh₃ |
| Buchwald-Hartwig | Careful selection of ligand and base, lower temperature | Catalyst deactivation, side reactions with functional groups | Bulky, electron-rich phosphine ligands (e.g., XPhos) |
| Lithium-Halogen Exchange | Low temperature (-78°C or below), short reaction time | Loss of selectivity, side reactions with electrophile | n-Butyllithium, tert-Butyllithium |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the C-I position of 1-bromo-3-iodo-5-methoxybenzene.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add 1-bromo-3-iodo-5-methoxybenzene (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base such as K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
-
Reaction Setup:
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add a degassed solvent mixture, such as dioxane/water (4:1), via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at a controlled temperature, for example, 50°C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Selective Sonogashira Coupling at the Iodine Position
This protocol provides a general method for the selective alkynylation at the C-I bond.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add 1-bromo-3-iodo-5-methoxybenzene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
-
Reaction Setup:
-
Seal the flask and purge with an inert gas.
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
-
Reaction Execution:
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
References
-
Cabezas, N., et al. (2015). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. PMC. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl.... Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
PubMed. (2007). Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mechanism of alkoxy groups substitution by Grignard reagents on aromatic rings and experimental verification of theoretical predictions of anomalous reactions. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
de Meijere, A., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Clark, J. (n.d.). an introduction to grignard reagents. Chemguide. Retrieved from [Link]
-
StudySmarter. (n.d.). Sonogashira Coupling Reaction Practice Problems. Retrieved from [Link]
-
Hans Reich. (n.d.). lithium halogen exchange #1 revised. University of Wisconsin. Retrieved from [Link]
-
Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. Retrieved from [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adichemistry.com [adichemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 1-bromo-3-iodo-5-methoxybenzene | 915412-18-9 [amp.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Optimization for 1-Bromo-3-iodo-5-methoxybenzene
Ticket ID: #CHEM-SEL-3501 Subject: Optimization of Reaction Temperature for Chemoselective Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Thermal Selectivity Paradox
You are working with 1-bromo-3-iodo-5-methoxybenzene . This substrate is a "privileged scaffold" in medicinal chemistry because it offers two distinct halogen handles (Iodine and Bromine) and an electron-donating methoxy group (EDG).
The Core Challenge:
The rate of oxidative addition (
-
If T is too low: The methoxy-deactivated Iodine site fails to undergo oxidative addition (Stalled Reaction).
-
If T is too high: The thermal energy overcomes the activation barrier for the Bromine site, leading to bis-coupling or polymerization (Loss of Chemoselectivity).
This guide defines the precise thermal windows required to navigate this narrow reactivity gap.
Diagnostic Decision Tree
Use this flowchart to determine your thermal strategy based on your target transformation.
Figure 1: Thermal decision matrix for chemoselective functionalization.
Module A: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple a boronic acid at C3-Iodine while retaining C1-Bromine.
The Thermal Window: 25°C – 45°C
Due to the methoxy group, room temperature (25°C) is often sufficient for active boronic acids, but sterically hindered partners may require heating to 40-45°C. Do not exceed 60°C.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Bis-Coupling (Product contains no Br) | Temperature > 60°C | Cool Down. The activation energy difference ( |
| No Reaction (Starting Material Recovered) | EDG Deactivation | The methoxy group makes the ring electron-rich, slowing Pd(0) insertion. Do NOT increase T immediately. Instead, switch to a more electron-rich ligand (e.g., SPhos, XPhos) to facilitate oxidative addition at mild temperatures. |
| Protodehalogenation (Ar-H formed) | Overheating in Protic Solvents | High T in alcohols/water can cause |
Standardized Protocol (Self-Validating)
-
Setup: Charge flask with 1-bromo-3-iodo-5-methoxybenzene (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(PPh3)4 (3-5 mol%).
-
Solvent: Degassed DME:H2O (2:1) or THF:H2O.[2]
-
Base: Na2CO3 (2.0 equiv). Avoid strong bases like KOtBu which can promote side reactions.
-
Thermal Step: Stir at 25°C for 4 hours.
-
Validation: Check LCMS.
-
If <10% conversion: Warm to 40°C.
-
If Bis-coupling observed: Stop. Repeat at 0°C with highly active catalyst (e.g., Pd(dppf)Cl2).
-
Module B: Lithium-Halogen Exchange (Cryogenic)
Objective: Selective lithiation at C3-Iodine.
The Thermal Rule: -78°C (Non-Negotiable)
Lithium-halogen exchange is faster than proton transfer, but the stability of the resulting aryl lithium is temperature-dependent.
The "Halogen Dance" Hazard
At temperatures > -50°C, the lithiated species is prone to Halogen Dance (isomerization) where the Lithium migrates to the position ortho to the Bromine (stabilized by the inductive effect of Br), or the Bromine itself is exchanged.
Figure 2: Kinetic vs. Thermodynamic control in lithiation.
FAQ: Lithium Exchange
Q: Can I use n-BuLi at 0°C? A: Absolutely not. At 0°C, n-BuLi will attack the Bromine site (slower exchange, but feasible at this T) and cause massive scrambling. You must use n-BuLi or i-PrMgCl at -78°C .
Q: Why does the methoxy group matter here? A: The methoxy oxygen can coordinate to Lithium (Directed Ortho Metalation - DOM). While this usually directs ortho to the OMe, the Iodine exchange is faster. However, if you warm up, the Lithium will migrate to the position between the OMe and Br (C2 or C4) due to the "chelation effect" + "inductive stabilization," ruining your regioselectivity.
Module C: Sonogashira Coupling
Objective: Alkynylation at C3-Iodine.
The Thermal Window: 20°C – 30°C
Sonogashira is robust. For this substrate, room temperature is ideal.
-
Catalyst: PdCl2(PPh3)2 (2 mol%) + CuI (1 mol%).
-
Warning: If you heat >50°C, you risk coupling the alkyne to the Bromine site after the Iodine has reacted, leading to bis-alkynyl arenes.
References & Authority
-
Chemoselectivity in Dihaloarenes:
-
Oxidative Addition Mechanisms:
-
Halogen Dance & Lithium Exchange:
-
Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chem. Soc. Rev. Details the thermodynamic instability of lithiated halides at elevated temperatures.
-
Disclaimer: These protocols are guidelines based on standard chemical kinetics. Always perform a small-scale pilot reaction (10-50 mg) before committing valuable GMP intermediates.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
